![molecular formula C14H12N2O6S B14585443 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- CAS No. 61154-63-0](/img/structure/B14585443.png)
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is an organic compound with a complex structure that includes a phenyl group, a nitro group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- typically involves the nitration of phenylacetic acid, followed by further reactions to introduce the sulfonamide group. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as anilines and lactams.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for selective reduction.
Substitution: Nucleophilic reagents like sodium hydroxide and amines are employed in substitution reactions.
Major Products Formed
Anilines: Formed through the reduction of the nitro group.
Lactams: Cyclization products obtained from the reduction of the nitro group.
Sulfonamides: Formed through substitution reactions involving the sulfonamide group.
Applications De Recherche Scientifique
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of heterocycles and as a protecting group for primary alcohols.
Medicinal Chemistry: Derivatives of this compound are explored for their potential as enzyme inhibitors and anticancer agents.
Industrial Applications: Utilized in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules. The sulfonamide group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
4-Nitrophenylacetic Acid: Similar in structure but with the nitro group in a different position.
2-Nitrodiphenylamine: Contains a nitro group and a diphenylamine structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
61154-63-0 |
|---|---|
Formule moléculaire |
C14H12N2O6S |
Poids moléculaire |
336.32 g/mol |
Nom IUPAC |
2-[(2-nitrophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-23(21,22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(19)20/h1-9H,10H2,(H,17,18) |
Clé InChI |
IJYKNZKWOKHEIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
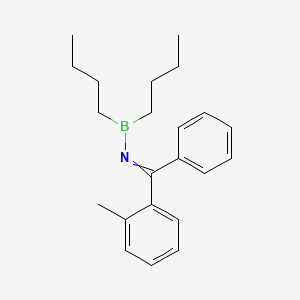
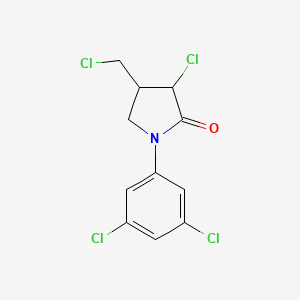
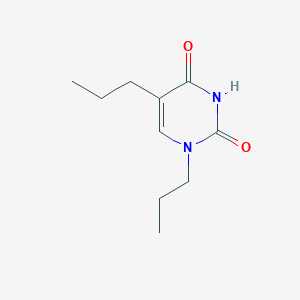
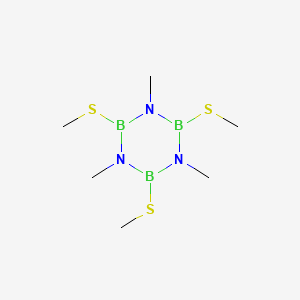
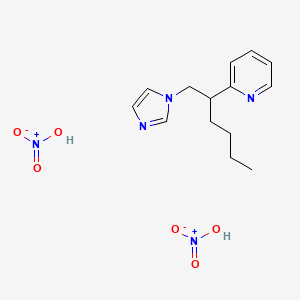
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
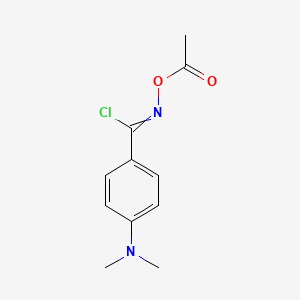

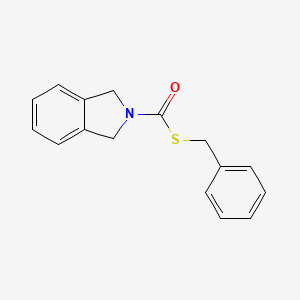
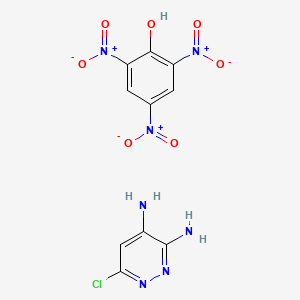
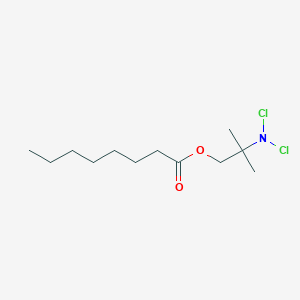
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
